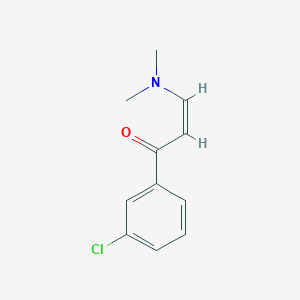

![molecular formula C9H9N3 B1319302 7-Cyclopropylimidazo[1,2-a]pyrimidine CAS No. 375857-72-0](/img/structure/B1319302.png)

7-Cyclopropylimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

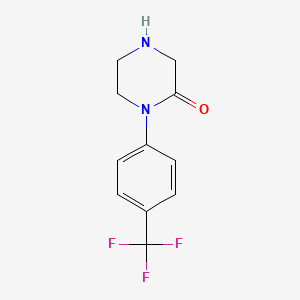

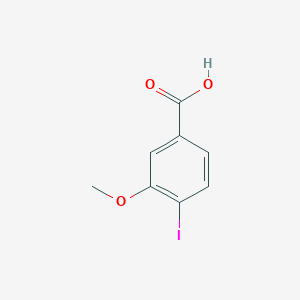

7-Cyclopropylimidazo[1,2-a]pyrimidine (CPIP) is a heterocyclic compound that belongs to the family of imidazopyrimidines. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .

Synthesis Analysis

The synthesis of pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, involves various methods . One efficient procedure involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .Molecular Structure Analysis

The molecular structure of 7-Cyclopropylimidazo[1,2-a]pyrimidine can be analyzed using different spectroscopic techniques . Computational tools can be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis

Pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, exhibit a range of chemical reactions . The reactions depend on the relative strength of the peptide bond and the amide bond within the pyrimidine ring .Physical And Chemical Properties Analysis

7-Cyclopropylimidazo[1,2-a]pyrimidine has a molecular formula of C9H9N3 and an average mass of 159.188 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have been studied for their potential anticancer properties. They have shown excellent activity against human cancer cell lines and can induce cell death by apoptosis through the inhibition of CDK enzymes .

Anti-inflammatory Effects

These compounds exhibit anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmaceutical Significance

Several imidazo[1,2-a]pyrimidine derivatives are significant in pharmaceuticals due to their various biological activities. Clinical examples include fasiplon and divaplon, highlighting their value as artificial targets .

Cancer Activity Evaluation

The cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine have been investigated, suggesting potential applications in cancer treatment .

Mechanism of Action

Target of Action

7-Cyclopropylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine, a class of compounds known to target essential, conserved cellular processes . Imidazo[1,2-a]pyrimidine analogues have been recognized as potential antituberculosis agents, exhibiting significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .

Result of Action

Related compounds have been shown to cause mitochondrial fragmentation and nuclear dna damage .

Action Environment

It is known that the mode of action of related compounds can be influenced by the presence of a nitrogen atom at position 8 .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyrimidine analogs, which include 7-Cyclopropylimidazo[1,2-a]pyrimidine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for these conditions .

properties

IUPAC Name |

7-cyclopropylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBCBURPPOWYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=NC=CN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropylimidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

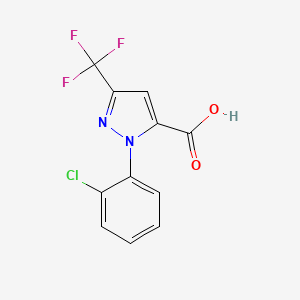

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)